![molecular formula C10H18O B3426161 2,6-Dimethyl-3,7-octadien-2-ol CAS No. 51117-35-2](/img/structure/B3426161.png)
2,6-Dimethyl-3,7-octadien-2-ol
Overview
Description
“2,6-Dimethyl-3,7-octadien-2-ol” is a chemical compound with the molecular formula C10H18O . It is also known by other names such as "3,7-Octadiene-2,6-diol, 2,6-dimethyl-" . It has a molecular weight of 170.2487 .
Synthesis Analysis
The synthesis of similar compounds has been achieved via epoxidation-lactonization procedure and Sharpless asymmetric dihydroxylation as the key steps in 55%~90% overall yields . Their structures were fully characterized by 1H NMR, 13C NMR, HRMS data, and X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “2,6-Dimethyl-3,7-octadien-2-ol” can be viewed using Java or Javascript . It has also been analyzed using NMR, FTIR, and MS (GC) spectra .Physical And Chemical Properties Analysis
“2,6-Dimethyl-3,7-octadien-2-ol” is a colorless to pale yellow oily liquid . It is soluble in ethanol, acetone, ethyl acetate and other organic solvents, micro-soluble in propylene glycol, and insoluble in water and glycerol . The boiling point is 245 °C, and the flash point is 104 °C .Scientific Research Applications
Analytical Standard
“2,6-Dimethyl-3,7-octadien-2-ol” is used as an analytical standard in scientific research . It is suitable for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .
Antifungal Efficacy
The compound has been studied for its antifungal efficacy. For instance, it has been used against Aspergillus flavus .
Synthesis of Epothilone D
“2,6-Dimethyl-3,7-octadien-2-ol” has been used in the highly convergent and stereocontrolled synthesis of epothilone D . Epothilone D is a naturally occurring chemical compound from the group of epothilones, which have cytotoxic activity and are used as cancer drugs.
Alarm Pheromone
The compound has been identified as an alarm pheromone. For example, it was found to be responsible for the evasive behavior in certain insects .
Fungicidal Activities
The compound has been synthesized and studied for its fungicidal activities. It has been used as a lead compound to find new substances with high fungicidal activity .
Raw Material in Chemical Synthesis
“2,6-Dimethyl-3,7-octadien-2-ol” has been used as a raw material in the synthesis of (Z / E)-3,7-dimethyl-2,6-octadienoic acids .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It has been found to exhibit antifungal activity against aspergillus flavus , suggesting that it may interact with proteins or enzymes essential for the growth and survival of this fungus.
Mode of Action
Given its antifungal activity , it may disrupt the integrity of the fungal cell membrane or inhibit key metabolic pathways, leading to cell death
Biochemical Pathways
Its antifungal activity suggests that it may interfere with pathways crucial for fungal growth and reproduction . More detailed studies are required to identify the exact biochemical pathways involved.
Result of Action
Its antifungal activity against aspergillus flavus suggests that it may cause cell death in this organism .
properties
IUPAC Name |
(3E)-2,6-dimethylocta-3,7-dien-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5-6,8-9,11H,1,7H2,2-4H3/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUNGXVJBANUDH-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C=C/C(C)(C)O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3,7-octadien-2-ol | |
CAS RN |
51117-35-2 | |
Record name | 2,6-Dimethyl-3,7-octadien-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.